molecular formula C12H8ClNO2 B1432703 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde CAS No. 97121-21-6

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Cat. No.: B1432703
CAS No.: 97121-21-6
M. Wt: 233.65 g/mol
InChI Key: NRPZYKQOODWNPQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is an organic compound classified as a pyridine derivative. It is recognized as a colorless to yellow crystalline solid that has an aromatic and slightly sweet odor

Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the aldehyde functional group in this compound is subject to nucleophilic attack, specifically by amines, to form Schiff bases . These Schiff bases can act as bidentate ligands, forming stable complexes with metal ions, which are crucial in coordination chemistry and catalysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity . This interaction can result in changes in gene expression, further influencing cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde typically involves the reaction of 4-chlorophenol with 2-chloropyridine-5-carbaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(4-Chlorophenoxy)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which can act as bidentate ligands in coordination chemistry . These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyridine-2-carboxaldehyde: Similar structure but lacks the phenoxy group.

    4-Chlorophenoxyacetic acid: Similar phenoxy group but different functional groups.

    2-Pyridinecarboxaldehyde: Similar pyridine structure but lacks the chlorophenoxy group.

Uniqueness

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is unique due to the presence of both the chlorophenoxy and pyridine-2-carbaldehyde moieties

Properties

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPZYKQOODWNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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